molecular formula C17H16FN5O B3038791 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 902470-60-4

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3038791
CAS No.: 902470-60-4
M. Wt: 325.34 g/mol
InChI Key: LSOCUVBZUNGQAZ-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

    Benzylation: The benzyl groups can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the triazole intermediate in the presence of a Lewis acid catalyst.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where the triazole intermediate reacts with an appropriate amine or ammonia in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents such as thionyl chloride and phosphorus tribromide.

Major Products

    Oxidation: Formation of benzyl alcohols, ketones, and carboxylic acids.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the fluorobenzyl group, which may affect its biological activity and chemical reactivity.

    N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, which may influence its interaction with biological targets.

    5-amino-N-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the fluorobenzyl group, which may alter its physical and chemical properties.

Uniqueness

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the amino and fluorobenzyl groups, which can significantly influence its biological activity and chemical reactivity. The combination of these functional groups may enhance its potential as a therapeutic agent or a building block for the synthesis of more complex molecules.

Biological Activity

5-amino-N-benzyl-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, also referred to as N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological activities. The presence of the benzyl and 3-fluorobenzyl groups contributes to its lipophilicity and potential interaction with biological targets. The molecular formula is C16_{16}H16_{16}FN5_{5}O.

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that triazole derivatives exhibit significant antioxidant and anti-inflammatory activities. For instance, compounds similar to this compound have been shown to inhibit nitric oxide production in vitro, suggesting potential applications in neuroprotection and treatment of neurodegenerative diseases .

Mechanism of Action:

  • Inhibition of NF-κB Signaling: The anti-inflammatory effects are attributed to the inhibition of the NF-κB pathway, which plays a critical role in inflammatory responses.
  • Reduction of Reactive Oxygen Species (ROS): These compounds can decrease ROS generation, contributing to their protective effects against oxidative stress.

Neuroprotective Effects

In vivo studies using scopolamine-induced models of Alzheimer's disease demonstrated that related triazole compounds improved cognitive functions and memory impairments. The administration led to significant reductions in Aβ aggregation and enhanced learning capabilities in treated subjects .

Case Studies

  • Neuroprotective Study:
    • Objective: To assess the cognitive enhancement properties of triazole derivatives.
    • Method: Administered to scopolamine-induced mice.
    • Results: Significant improvement in memory tasks was observed with an IC50_{50} value indicating effective neuroprotection at low concentrations .
  • Anti-cholinesterase Activity:
    • Several studies have reported that triazole derivatives exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values significantly lower than existing treatments like donepezil . This suggests that these compounds could serve as potential therapeutic agents for Alzheimer's disease.

Comparative Table of Biological Activities

Activity TypeCompoundIC50_{50} Value (µM)Reference
Anti-inflammatoryTriazole Derivative2.91 ± 0.47
NeuroprotectiveTriazole Derivative3.08 ± 0.29
AChE InhibitionTriazole Derivative0.23
BuChE InhibitionTriazole Derivative31.8

Properties

IUPAC Name

5-amino-N-benzyl-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-14-8-4-7-13(9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-5-2-1-3-6-12/h1-9H,10-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOCUVBZUNGQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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